2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,4-dimethoxyanilino)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-17-7-3-4-8(9(5-7)18-2)14-12-13-6-10(19-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEQRPNVIYACGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=C(S2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2,4-dimethoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound is utilized as a building block in the synthesis of more complex molecules. It serves as an intermediate in the development of new pharmaceuticals and agrochemicals, facilitating the creation of compounds with enhanced efficacy and specificity.
2. Biology
- Biological Activity : Research indicates that 2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid exhibits potential antimicrobial, antifungal, and anticancer properties. Studies have shown that it can inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for further investigation in therapeutic applications .
3. Medicine
- Therapeutic Potential : Ongoing research aims to explore its use as a therapeutic agent. For instance, studies have investigated its effects on glucose metabolism and oxidative stress in diabetic models, highlighting its potential role in managing conditions like diabetes .
4. Industry
- Material Development : The compound is also explored for developing new materials with specific properties such as polymers and coatings. Its unique functional groups allow for modifications that can enhance material performance in various applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related thiazole-5-carboxylic acid derivatives:
*Note: Discrepancy exists in the molecular formula of the target compound ( lists chlorine, which is absent in the name). Further validation is required.
Key Differences and Implications
In contrast, the 3-trifluoromethyl group in ’s analog introduces strong electron-withdrawing effects, enhancing lipophilicity and resistance to oxidative metabolism .
Biological and Material Applications: Thiazole-carboxylic acids with helical oligomer-forming capabilities (e.g., ’s γ-amino acids) suggest applications in peptidomimetics or supramolecular chemistry. The target compound’s dimethoxy groups may stabilize helical conformations in aprotic solvents . Sulfonamide derivatives () exhibit enhanced polarity, making them candidates for enzyme inhibition (e.g., carbonic anhydrase) or solubility-driven drug design .
Synthetic Pathways :
- The synthesis of thiazole-indole hybrids () via condensation reactions implies that the target compound and its analogs could be synthesized using similar methods, with variations in the aromatic amine or sulfonamide reagents .
Biological Activity
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring substituted with a dimethoxyphenylamino group and a carboxylic acid moiety, which may influence its interaction with biological targets.
The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with thiazole derivatives under specific conditions. Common methods include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents such as dichloromethane at room temperature. The compound can undergo various chemical reactions, including oxidation and reduction, which may affect its biological activity.
Anticancer Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, one study reported that thiazole derivatives could inhibit the growth of Bcl-2-expressing human cancer cell lines with low micromolar IC50 values .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MMH-5 | MDA-MB-231 | <0.5 |
| MMH-4 | HeLa | <0.7 |
| MMH-2 | KG1a | <0.8 |
These findings suggest that the structural features of thiazole compounds significantly influence their anticancer activity.
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may act as an enzyme inhibitor or receptor modulator, altering signaling pathways critical for cancer cell proliferation and survival . The presence of the dimethoxy groups may enhance binding affinity to these targets.
Antimicrobial Activity
Thiazole derivatives are also being explored for their antimicrobial properties. Preliminary studies indicate that certain thiazole compounds exhibit activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Additionally, some thiazole derivatives have been investigated for their neuroprotective effects through modulation of AMPA receptors. For example, compounds similar to this compound have been shown to affect GluA2 AMPA receptor activity significantly . This modulation could have implications for treating neurological disorders where glutamate signaling is disrupted.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced cytotoxicity significantly compared to others .
- Enzyme Inhibition Studies : Research focused on the inhibitory effects of thiazole compounds on specific kinases has shown promising results. These studies suggest that modifications to the thiazole structure can lead to increased selectivity and potency against target enzymes involved in cancer progression .
Q & A
Q. What are the established synthetic routes for 2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid?
The compound can be synthesized via coupling reactions using intermediates like tert-butoxycarbonyl (Boc)-protected thiazole carboxylic acids. For example, coupling 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid with aryl amines under standard peptide coupling conditions (e.g., EDC/HOBt) yields the target compound after Boc deprotection . Hantzsch thiazole synthesis, involving cyclization of thioamides with α-halo ketones, may also be adapted for precursor synthesis. Purification typically involves column chromatography and recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) to confirm substituent positions and hydrogen bonding .
- Mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify carboxylic acid (-COOH) and amine (-NH) functional groups .
- X-ray crystallography for resolving crystal packing and conformational details, as demonstrated for analogous thiazole derivatives .
Q. How can HPLC methods be optimized for purity analysis?
Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Detection at 254 nm is recommended for aromatic systems. Method validation should include parameters like limit of detection (LOD), linearity (R² > 0.99), and repeatability (RSD < 2%) .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Discrepancies between solution-state (NMR) and solid-state (X-ray) structures often arise from solvent effects or dynamic behavior. Advanced NMR techniques (e.g., NOESY for spatial proximity) and temperature-dependent studies can clarify conformational flexibility. For example, helical thiazole derivatives show solvent-dependent 9-helix formation, necessitating multi-technique validation .
Q. What computational approaches predict the compound’s electronic structure and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution, HOMO-LUMO gaps, and reactive sites. Molecular dynamics (MD) simulations assess stability in biological membranes or solvent environments. Docking studies against target proteins (e.g., kinases) guide structure-activity relationship (SAR) optimization .
Q. How do 2,4-dimethoxyphenyl substituents influence biological activity?
Methoxy groups enhance lipophilicity and π-stacking interactions, critical for binding to hydrophobic enzyme pockets. Comparative studies on analogues (e.g., 2,4-dimethylphenyl vs. 3,4-dimethoxyphenyl) reveal that electron-donating substituents improve antimicrobial and anticancer activity in related triazole-thiazole hybrids .
Q. What strategies stabilize the compound under physiological conditions?
Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) identify degradation pathways (e.g., hydrolysis of the carboxylic acid group). Strategies include prodrug formulations (e.g., methyl esters) or nanoencapsulation to enhance bioavailability .
Methodological Notes
- Contradiction Handling : Conflicting bioactivity data between studies may arise from assay variability (e.g., cell line specificity). Always cross-validate results using orthogonal assays (e.g., MTT and apoptosis assays for cytotoxicity) .
- Advanced Synthesis : For regioselective functionalization, employ protecting groups (e.g., Fmoc for amines) to direct reactions to specific sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
